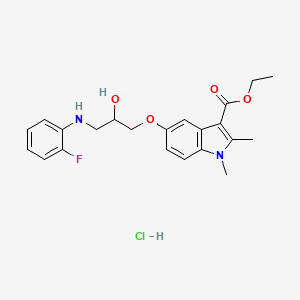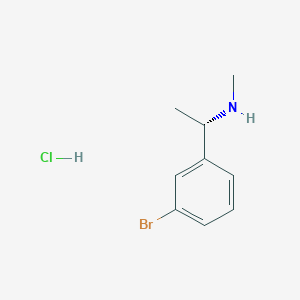![molecular formula C17H21NO B2976345 Benzyl[1-(2-methoxyphenyl)propan-2-yl]amine CAS No. 108971-51-3](/img/structure/B2976345.png)
Benzyl[1-(2-methoxyphenyl)propan-2-yl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl[1-(2-methoxyphenyl)propan-2-yl]amine is a chemical compound . The title compound was prepared by the reaction of 1-(3-amino-4-(benzyloxy)phenyl)-2-(benzyl(1-(4-methoxy .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1-(3-amino-4-(benzyloxy)phenyl)-2-(benzyl(1-(4-methoxy . Another method involves reacting ®-alpha-methyl phenyl ethylamine used as a chiral aid with p-methoxyl phenylacetone to produce an imine compound, and carrying out hydrogenation reduction reaction under the catalysis of Pt/C .Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code: 1S/C17H21NO/c1-14(18-13-15-8-4-3-5-9-15)12-16-10-6-7-11-17(16)19-2/h3-11,14,18H,12-13H2,1-2H3 . The compound has a molecular weight of 255.36 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 1-(3-amino-4-(benzyloxy)phenyl)-2-(benzyl(1-(4-methoxy .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación
Synthesis and Potential Anticancer Properties
Research has explored the synthesis and potential applications of compounds closely related to Benzyl[1-(2-methoxyphenyl)propan-2-yl]amine, focusing on their structural, vibrational properties, and potential anticancer properties. For instance, palladium(II) and platinum(II) complexes containing benzimidazole ligands, similar in structure to this compound, have been synthesized and studied for their anticancer potential. These complexes exhibited significant activity against various cancer cell lines, showcasing their potential as anticancer compounds. This highlights the relevance of such compounds in developing new cancer therapies (Ghani & Mansour, 2011).
Role in Synthesis of Anticancer Agents
Another application involves the synthesis of paclitaxel's side chain via a diastereoselective Staudinger reaction, utilizing a derivative of this compound. This synthesis pathway is crucial for developing semi-synthetic methods to produce paclitaxel, a key drug in cancer chemotherapy. This research demonstrates the compound's role in the innovative synthesis approaches for important pharmaceuticals (Brown et al., 1998).
Toxicokinetics and Analytical Toxicology of Derivatives
In the realm of toxicokinetics and analytical toxicology, studies on novel NBOMe derivatives, structurally related to this compound, have been conducted to understand their metabolism, plasma protein binding, and detectability in urine screenings. Such research is pivotal for clinical and forensic toxicology, providing essential data on drug interactions, elimination routes, and screening targets for substance abuse and intoxication cases (Richter et al., 2019).
Melanin Production Inhibition for Skin Whitening
Research on compounds structurally similar to this compound has also shown potential applications in dermatology, specifically in skin whitening. A study on the inhibition of melanin production by such compounds revealed their capability to inhibit tyrosinase activity, a key enzyme in melanin synthesis. This suggests potential use as skin whitening agents, contributing to treatments for hyperpigmentation disorders (Choi et al., 2002).
Safety and Hazards
Propiedades
IUPAC Name |
N-benzyl-1-(2-methoxyphenyl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-14(18-13-15-8-4-3-5-9-15)12-16-10-6-7-11-17(16)19-2/h3-11,14,18H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRDGZFKNHRXPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1OC)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(1-Benzothiophene-2-carbonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2976264.png)

![3,4-diethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2976269.png)
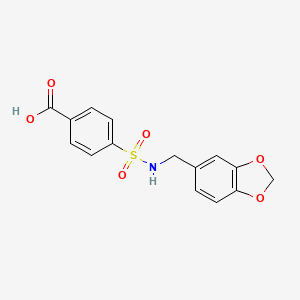
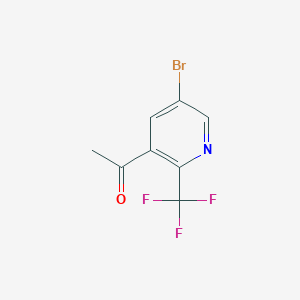
![1-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline](/img/structure/B2976272.png)


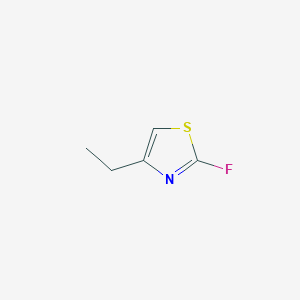

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(isopropylthio)benzamide](/img/structure/B2976281.png)
